molecular formula C12H12N2O3S B2543770 methyl 3-{2-[(methylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate CAS No. 477863-90-4

methyl 3-{2-[(methylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate

Cat. No.: B2543770
CAS No.: 477863-90-4
M. Wt: 264.3
InChI Key: FFZGJXPHJKGRRR-UHFFFAOYSA-N
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Description

Methyl 3-{2-[(methylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate is a complex organic compound that features a pyrrole ring, a thiophene ring, and a methylamino carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{2-[(methylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate typically involves multi-step organic reactionsThe final step often involves the methylation of the amino group and the esterification of the carboxyl group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{2-[(methylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-{2-[(methylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-{2-[(methylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-{2-[(methylamino)carbonyl]-1H-pyrrol-1-yl}-2-furanecarboxylate: Similar structure but with a furan ring instead of a thiophene ring.

    Methyl 3-{2-[(methylamino)carbonyl]-1H-pyrrol-1-yl}-2-pyridinecarboxylate: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

Methyl 3-{2-[(methylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate is unique due to the presence of both pyrrole and thiophene rings, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics .

Properties

IUPAC Name

methyl 3-[2-(methylcarbamoyl)pyrrol-1-yl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-13-11(15)9-4-3-6-14(9)8-5-7-18-10(8)12(16)17-2/h3-7H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZGJXPHJKGRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CN1C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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